molecular formula C17H16N2O2S B5741433 N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide

N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide

Cat. No. B5741433
M. Wt: 312.4 g/mol
InChI Key: LZIQHEYXIQSVSY-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide, also known as MBOA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action that makes it an interesting subject for further investigation.

Mechanism Of Action

N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide has been found to act as a potent inhibitor of the enzyme glutathione S-transferase (GST), which plays a key role in the detoxification of reactive oxygen species (ROS) in cells. By inhibiting GST, N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide can increase the levels of ROS in cells and induce oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide have been studied in various cell and animal models. N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide has been found to induce oxidative stress and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide in lab experiments is its potent inhibitory effect on GST, which can be useful for studying the role of the glutathione system in oxidative stress. However, one limitation of using N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide, including:
1. Further investigation of its potential as an anticancer agent, including studies on its efficacy in different cancer cell lines and animal models.
2. Studies on the potential therapeutic use of N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide for the treatment of Alzheimer's disease, including clinical trials in humans.
3. Investigation of the mechanism of action of N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide in inducing oxidative stress and apoptosis in cells.
4. Development of new synthetic methods for the production of N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide, which may improve its yield and purity.
5. Studies on the potential use of N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide in other scientific research applications, such as in the study of oxidative stress in neurodegenerative diseases.
In conclusion, N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide is a synthetic compound that has been studied for its potential use in various scientific research applications. Its unique mechanism of action as an inhibitor of GST makes it an interesting subject for further investigation, and there are several future directions for research on this compound.

Synthesis Methods

N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using standard methods such as column chromatography.

Scientific Research Applications

N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide has been studied for its potential use in various scientific research applications, including as a tool for studying the role of the glutathione system in oxidative stress and as a potential therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(2-methylphenyl)-2-(3-oxo-1,4-benzothiazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-6-2-3-7-13(12)18-16(20)10-19-14-8-4-5-9-15(14)22-11-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIQHEYXIQSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)CSC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide

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